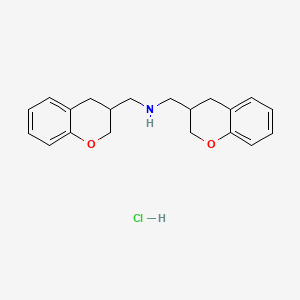
Bis(chroman-3-ylmethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(chroman-3-ylmethyl)amine hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of two chroman-3-ylmethyl groups attached to an amine, with the hydrochloride salt form enhancing its stability and solubility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(chroman-3-ylmethyl)amine hydrochloride typically involves the reaction of chroman-3-ylmethyl chloride with an amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Bis(chroman-3-ylmethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the chroman ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted chroman derivatives.
Scientific Research Applications
Bis(chroman-3-ylmethyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of bis(chroman-3-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Chroman-3-ylamine hydrochloride
- Bis(2-chloroethyl)amine hydrochloride
- N,N’-bis(3-pyridylmethyl)amine
Uniqueness
Bis(chroman-3-ylmethyl)amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and solubility, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C20H24ClNO2 |
|---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-chromen-3-yl)-N-(3,4-dihydro-2H-chromen-3-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-3-7-19-17(5-1)9-15(13-22-19)11-21-12-16-10-18-6-2-4-8-20(18)23-14-16;/h1-8,15-16,21H,9-14H2;1H |
InChI Key |
LHYXXBKUELUZFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC=C21)CNCC3CC4=CC=CC=C4OC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















